2,5,6-Trichlorobenzo[D]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSIKFDDOOWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622631 | |
| Record name | 2,5,6-Trichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120258-61-9 | |
| Record name | 2,5,6-Trichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,5,6 Trichlorobenzo D Thiazole and Analogues
Established Synthetic Pathways to the Benzothiazole (B30560) Nucleus
The construction of the core benzothiazole ring system has been a subject of extensive research, leading to several classical and reliable synthetic methodologies.
Classical Hantzsch-Type Condensations for Thiazole (B1198619) Formation
The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone in the synthesis of thiazole rings. chemhelpasap.comsynarchive.com The reaction traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com This method is known for its simplicity and often high yields. chemhelpasap.comnih.gov The mechanism commences with an SN2 reaction, followed by an intramolecular attack of the nitrogen atom onto the ketone's carbonyl group to form the thiazole ring. chemhelpasap.com
While the classic Hantzsch synthesis is a fundamental method, variations have been developed to enhance its efficiency and scope. nih.govbepls.com For instance, one-pot multi-component procedures have been developed for the synthesis of substituted Hantzsch thiazole derivatives. nih.gov These methods often offer advantages such as shorter reaction times and milder conditions. nih.gov The reaction conditions can also influence the regioselectivity of the condensation, with acidic conditions sometimes leading to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-amino-thiazoles. rsc.org
Ring Closure Reactions Involving Thiourea (B124793) and Related Precursors
A prevalent method for synthesizing 2-aminobenzothiazoles involves the cyclization of phenylthioureas. nih.gov This approach is particularly useful for producing a variety of substituted 2-aminobenzothiazoles. nih.gov For example, the reaction of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine in acetic acid is a classic method for preparing 6-substituted 2-aminobenzothiazoles. nih.gov However, this method's applicability can be limited as thiocyanation at the para position of anilines can be a competing reaction if that position is unsubstituted. nih.gov
Thiourea derivatives bearing a benzothiazole moiety have also been synthesized and evaluated for various applications. nih.gov The synthesis of these compounds often involves the reaction of a substituted 2-aminobenzothiazole (B30445) with an appropriate isothiocyanate. nih.gov The electronic properties of the substituents on the benzothiazole ring can significantly influence the reactivity and properties of the resulting thiourea derivatives. nih.gov
Advanced Strategies for Halogenated Benzothiazole Synthesis
The synthesis of specifically halogenated benzothiazoles like 2,5,6-trichlorobenzo[d]thiazole requires more sophisticated and regioselective methods.
Regioselective Chlorination Methodologies
Direct chlorination of the benzothiazole ring system can be challenging to control and may lead to a mixture of products. However, studies have investigated the chlorination of benzothiazoles and their transformation products. researchgate.net The reaction rates and the resulting products are influenced by factors such as the pH of the reaction solution and the applied molar ratio of the chlorinating agent. researchgate.net It has been observed that the non-dissociated (neutral) form of benzothiazoles exhibits a higher chlorination rate compared to the dissociated (anionic) form. researchgate.net
For the synthesis of specifically substituted compounds like 2-substituted-5,6-dichlorobenzothiazoles, multi-step synthetic sequences are often employed. ijpsonline.com These sequences can start from a pre-chlorinated aniline (B41778) derivative, which is then used to construct the benzothiazole ring, ensuring the desired halogenation pattern. For instance, 2-amino-5,6-dichlorobenzothiazole (B1582228) can serve as a key intermediate for further functionalization. ijpsonline.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for benzothiazole derivatives)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of functionalized benzothiazoles. nih.govniscpr.res.inhpu2.edu.vn This reaction typically involves the coupling of a halogenated benzothiazole with a boronic acid or its ester in the presence of a palladium catalyst. nih.govniscpr.res.in
The Suzuki coupling offers a versatile method to introduce aryl or other organic fragments onto the benzothiazole core. For example, 2-amino-6-arylbenzothiazoles have been synthesized in moderate to excellent yields via Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids. nih.gov Similarly, 2-(4-bromophenyl)benzothiazole (B34361) can be coupled with a range of phenylboronic acid derivatives to produce a library of 2-arylbenzothiazoles. niscpr.res.inhpu2.edu.vnniscpr.res.inresearchgate.net The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
| Reactants | Product | Catalyst/Reagents | Yield | Reference |
| 2-Amino-6-bromobenzothiazole, Aryl boronic acids/esters | 2-Amino-6-arylbenzothiazoles | Pd(PPh₃)₄ | Moderate to Excellent | nih.gov |
| 2-(4-Bromophenyl)benzothiazole, Phenylboronic acid derivatives | 2-Arylbenzothiazoles | PdCl₂, DMF | High (up to 97%) | niscpr.res.inhpu2.edu.vn |
| 2-Chloroanilines, Dithioesters | 2-Aryl/2-aroylbenzothiazoles | Copper | Good | organic-chemistry.org |
| o-Iodoanilines, Acrylates, Aroyl isothiocyanates | Benzo[d]thiazol-2(3H)-ylidene benzamide | Et₃N | - | bepls.com |
Green Chemistry Approaches in Benzothiazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for benzothiazoles. eurekaselect.comnih.govresearchgate.net These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and employ milder reaction conditions. eurekaselect.comnih.gov
Key strategies in green benzothiazole synthesis include:
Use of Green Solvents: Water and glycerol (B35011) have been successfully used as environmentally benign solvents for the synthesis of benzothiazole derivatives.
Catalysis: The use of reusable and non-toxic catalysts is a central theme. nih.gov Examples include copper sulfate (B86663), samarium triflate, organic-chemistry.org and silica-supported tungstosilisic acid. nih.gov
Energy Efficiency: Microwave irradiation and ultrasonic irradiation have been employed to accelerate reactions and reduce energy consumption. nih.govbepls.com
Atom Economy: One-pot and multi-component reactions are designed to maximize the incorporation of starting materials into the final product, minimizing waste. nih.govbepls.comnih.gov
For instance, an efficient and green synthesis of benzothiazole-2-thiol derivatives has been reported using copper sulfate as a catalyst in aqueous media. Another approach involves the condensation of 2-aminothiophenol (B119425) with aldehydes using a mixture of H₂O₂/HCl as a catalyst in ethanol (B145695) at room temperature. nih.govresearchgate.net These methods often result in high yields, short reaction times, and simple work-up procedures. nih.gov
| Synthetic Approach | Key Features | Examples | Reference |
| Catalysis in Green Solvents | Use of water or glycerol as solvent, inexpensive and reusable catalysts. | Synthesis of benzothiazole-2-thiols using CuSO₄ in water. | |
| Microwave-Assisted Synthesis | Reduced reaction times, often solvent-free or with minimal solvent. | Synthesis of hydrazinyl thiazoles. | bepls.com |
| Ultrasonic Irradiation | Enhanced reaction rates under mild conditions. | Hantzsch thiazole synthesis using a reusable catalyst. | nih.gov |
| Multi-Component Reactions | High atom economy, one-pot procedures. | Synthesis of functionalized thiazoles using silica-supported tungstosilisic acid. | nih.gov |
Derivatization and Functionalization of the this compound Scaffold
The functionalization of the this compound core primarily revolves around the substitution of its chlorine atoms. The different electronic environments of the chlorine atom at the 2-position (on the thiazole ring) compared to those at the 5- and 6-positions (on the benzene (B151609) ring) allow for potential regioselective reactions.
The introduction of new functional groups onto the this compound scaffold can be primarily achieved through two major strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the benzothiazole ring system, further enhanced by the three chloro substituents, makes it a suitable substrate for nucleophilic aromatic substitution. libretexts.orgyoutube.com In these reactions, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion. libretexts.org
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Reagent Example | Introduced Substituent | Potential Product Class |
|---|---|---|---|
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | -OCH₃ | 2-, 5-, or 6-alkoxybenzothiazoles |
| Thiolates | Sodium thiophenoxide (NaSPh) | -SPh | 2-, 5-, or 6-arylthiobenzothiazoles |
| Amines | Ammonia (NH₃), primary/secondary amines | -NH₂, -NHR, -NR₂ | 2-, 5-, or 6-aminobenzothiazoles |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, and can be applied to the functionalization of chlorinated benzothiazoles. nih.govnih.gov These reactions typically involve the oxidative addition of the C-Cl bond to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. Various named reactions fall under this category, allowing for the introduction of a wide array of substituents.
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Heck Coupling: Reaction with alkenes.
Hiyama Coupling: Reaction with organosilicon compounds to form C-C bonds. sioc-journal.cn
The challenge in applying these methods to this compound lies in controlling the regioselectivity, as all three C-Cl bonds are potential reaction sites. Selective substitution may be achieved by carefully tuning the catalyst, ligands, and reaction conditions.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
| Coupling Reaction | Coupling Partner | Reagent Example | Introduced Substituent |
|---|---|---|---|
| Suzuki | Arylboronic acid | Phenylboronic acid | Phenyl group |
| Buchwald-Hartwig | Secondary amine | Morpholine | Morpholinyl group |
| Sonogashira | Terminal alkyne | Phenylacetylene | Phenylethynyl group |
The this compound scaffold itself is achiral and planar. Therefore, stereoselective synthesis is not a consideration for the modification of the core structure itself. However, stereoselectivity becomes a crucial aspect when introducing substituents that are chiral or when creating new stereocenters during the functionalization process.
While there is a lack of specific reports on the stereoselective derivatization of this compound, general principles of asymmetric synthesis can be applied. Chiral centers can be introduced through several approaches:
Use of Chiral Building Blocks: Coupling the benzothiazole scaffold with enantiomerically pure nucleophiles or coupling partners. For example, a Buchwald-Hartwig amination using a chiral amine would lead to a chiral product.
Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a reaction that creates a new stereocenter. This is particularly relevant for reactions on a substituent that has been introduced onto the benzothiazole ring.
Recent research has demonstrated the successful asymmetric synthesis of more complex heterocyclic systems that incorporate a benzothiazole moiety. For instance, organocatalytic asymmetric [4+2] cycloaddition reactions have been developed to synthesize benzothiazolopyrimidines with excellent diastereoselectivities and enantioselectivities. rsc.orgacs.org These methods utilize chiral amine or guanidine (B92328) catalysts to construct new chiral rings fused to or substituted on the benzothiazole system. nih.govrsc.org
Table 3: Examples of Asymmetric Reactions on Benzothiazole-Containing Scaffolds
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Stereocontrol |
|---|---|---|---|---|
| [4+2] Cycloaddition | 2-Benzothiazolimines, Aldehydes | Chiral amine catalyst | Benzothiazolopyrimidines | High dr and ee |
| [4+2] Annulation | 2-Benzothiazolimines, Allenoates | Chiral phosphonium (B103445) salt | Isothiourea-based benzothiazolopyrimidines | High stereoselectivity |
Biological Activities and Pharmacological Profiles of 2,5,6 Trichlorobenzo D Thiazole Derivatives
Comprehensive Evaluation of Antimicrobial Potency
Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial properties. mdpi.comresearchgate.netbiointerfaceresearch.com Their unique chemical structure allows for various substitutions, leading to compounds with enhanced efficacy against a wide range of microbial pathogens. biointerfaceresearch.com The amphiphilic nature of some thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes, a key factor in their antimicrobial action. mdpi.com
Antibacterial Efficacy Against Clinically Relevant Strains
Derivatives of the thiazole scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com This broad-spectrum activity is a valuable characteristic in the search for new antibiotics. biointerfaceresearch.com For instance, certain thiazole derivatives have shown promising results against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org
One study reported on a series of thiazole derivatives and their activity against various bacteria, with some compounds showing excellent efficacy compared to reference drugs. biointerfaceresearch.com Another study highlighted novel thiazole derivatives with prominent antibacterial activity against a range of pathogens. biointerfaceresearch.com The introduction of different substituents onto the thiazole core has been a successful strategy for enhancing antibacterial potency. mdpi.com
Interactive Table: Antibacterial Activity of Selected Thiazole Derivatives
| Derivative Type | Bacterial Strain(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole | VISA, MSSA, MRSA, N. gonorrhoeae | Significant activity with MICs ranging from 3.25 to 500 µg/mL | semanticscholar.org |
| Thiophene-substituted thiazole | E. coli, P. aeruginosa, S. aureus | Promising activity with MICs of 5–10 µg/mL | semanticscholar.org |
Antifungal Activities Against Pathogenic Fungi
The antifungal potential of thiazole derivatives is well-documented, with many compounds exhibiting potent activity against a variety of pathogenic fungi. mdpi.comnih.gov Research has shown that the thiazole nucleus is often essential for antifungal action. mdpi.com
A series of novel thiazole-containing triazole antifungals demonstrated potent in vitro and in vivo activities against clinically isolated pathogenic fungi, including Candida species. nih.gov Specifically, compound ER-30346, a (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol, showed well-balanced and potent antifungal efficacy. nih.gov Other studies have also reported on thiazole derivatives with significant activity against fungi such as Aspergillus flavus and Candida albicans. semanticscholar.org
Interactive Table: Antifungal Activity of Selected Thiazole Derivatives
| Derivative Type | Fungal Strain(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| Thiazole-containing triazoles | Various pathogenic fungi | Potent in vitro and in vivo activities | nih.gov |
| Thiophene-substituted thiazole | C. albicans | Activity identical to nystatin (B1677061) (MIC = 5 µg/mL) | semanticscholar.org |
Mechanistic Insights into Antimicrobial Action
The mechanisms by which thiazole derivatives exert their antimicrobial effects are multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes.
DNA Gyrase B Inhibition: Some benzothiazole (B30560) derivatives have been identified as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV, crucial enzymes for DNA replication. nih.gov For example, certain benzothiazole ethyl urea (B33335) derivatives demonstrated powerful inhibitory activity against S. aureus topoisomerase IV and had low frequencies of resistance, suggesting they inhibit two intracellular targets simultaneously (GyrB and ParE). nih.gov
β-ketoacyl-acyl-carrier protein synthase III (KAS III) Inhibition: Another important target for thiazole-based antibacterial agents is β-ketoacyl-acyl-carrier protein synthase III (KAS III), an enzyme involved in fatty acid synthesis. A study on thiazole derivatives containing an amide skeleton identified compounds that acted as potent inhibitors of E. coli KAS III (ecKAS III). nih.gov Compound 4e from this study showed both promising broad-spectrum antibacterial activity and the most potent ecKAS III inhibitory activity with an IC50 of 5.3μM. nih.gov
Anticancer and Antiproliferative Investigations
In addition to their antimicrobial properties, thiazole derivatives have emerged as a significant class of compounds with anticancer and antiproliferative activities. researchgate.netnih.gov
Cytotoxic Effects on Various Human Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of thiazole derivatives against a panel of human cancer cell lines. researchgate.netnih.gov These compounds have shown efficacy against breast cancer, renal cancer, and leukemia cell lines, among others. nih.govmdpi.com
For example, a series of newly synthesized thiazole derivatives were evaluated for their antiproliferative activity on 60 different cancer cell lines, with compounds 3b and 3e showing effective growth-inhibiting activity. nih.gov These two compounds were found to be potent dual inhibitors of PI3Kα and mTOR, key proteins in a signaling pathway that is often overactive in cancer. nih.gov Another study reported on bis-thiazole derivatives with remarkable cytotoxic activities, with one compound exhibiting a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. frontiersin.org
Interactive Table: Cytotoxic Effects of Selected Thiazole Derivatives | Derivative Type | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference(s) | | --- | --- | --- | | Thiazole derivatives (3b, 3e) | Panel of 60 cancer cell lines | Effective growth inhibition; 3b showed IC50 of 0.086 µM against PI3Kα | nih.gov | | Bis-thiazoles (5c, 5f) | Hela, KF-28 | 5c: IC50 = 0.6 nM (Hela); 5f: IC50 = 6 nM (KF-28) | frontiersin.org | | Coumarin–triazolyl ester conjugate (2g) | CaSki | GI50 = 4.4–7.0 µM | mdpi.com | | Thiazole thiones | A549 (lung) | Compound 2i: IC50 = 0.0316 mM | researchgate.net |
Morphological and Biochemical Changes Induced in Cancer Cells
Thiazole derivatives can induce significant morphological and biochemical changes in cancer cells, often leading to apoptosis (programmed cell death). frontiersin.orgmdpi.com
One study found that a bis-thiazole derivative induced apoptotic cell death in 82.76% of treated ovarian cancer cells, which was associated with cell cycle arrest at the G1 phase. frontiersin.org Mechanistic studies revealed an upregulation of pro-apoptotic genes like bax and a downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org Another investigation showed that a coumarin–triazolyl ester conjugate induced time-dependent apoptosis in cervical cancer cells. mdpi.com This compound also caused cell cycle arrest at the S/G2 phase. mdpi.com The ability of these compounds to inhibit cancer cell migration and invasion is another crucial aspect of their anticancer profile. nih.gov
Potential Modulators of Cellular Proliferation Pathways
Benzothiazole derivatives have emerged as significant candidates in the modulation of cellular proliferation, a key process in cancer development. frontiersin.org Research has shown that these compounds can exert anti-proliferative effects through various mechanisms. For instance, certain benzothiazole derivatives have been found to interfere with critical signaling pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinases like c-Met and EGFR, which are often dysregulated in cancer. frontiersin.org
A study focused on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives demonstrated their ability to regulate HPV-relevant cellular pathways, thereby preventing the abnormal proliferation of cervical cancer cells. nih.gov The most promising compound from this series, designated H1, exhibited potent anti-proliferation activity against HeLa cells with an IC50 of 380 nM and showed significant inhibition of tumor growth in a HeLa xenograft model. nih.gov Further investigation revealed that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis. nih.gov
Another area of investigation involves the synthesis of 2,3,5,6-tetrahydrobenzo[d]thiazole derivatives, which have shown high anti-proliferative effects. nih.gov These compounds were evaluated for their ability to inhibit the c-Met enzyme and the PC-3 prostate cancer cell line, with many exhibiting strong inhibitory activity. nih.gov The modification of the benzothiazole nucleus has been a consistent strategy to enhance anticancer activity, with substitutions at the 2 and 6-positions showing significant potential. frontiersin.org
Table 1: Anti-proliferative Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Target/Cell Line | Key Findings | Reference |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives | HeLa (cervical cancer) | Compound H1 showed an IC50 of 380 nM and induced G1 cell cycle arrest. | nih.gov |
| 2,3,5,6-tetrahydrobenzo[d]thiazole derivatives | c-Met enzyme, PC-3 (prostate cancer) | Several derivatives exhibited high inhibition of both c-Met and PC-3 cell line. | nih.gov |
| Benzothiazole derivatives with substitutions at 2,6-positions | Various cancer cell lines | Demonstrated significant anticancer potential in initial cytotoxicity screenings. | frontiersin.org |
Neuropharmacological Activities
The neuropharmacological potential of benzothiazole derivatives is a growing area of research, with studies highlighting their neuroprotective and anticonvulsant properties. nih.govnih.gov
Benzothiazole derivatives are being investigated as therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.gov Riluzole, a benzothiazole derivative (2-amino-6-trifluoromethoxy benzothiazole), is already in use for treating amyotrophic lateral sclerosis due to its neuroprotective effects, which include blocking voltage-gated sodium channels and inhibiting glutamate (B1630785) release. nih.gov
In a rat model of Parkinson's disease induced by rotenone, a 2-(2-thienyl)benzothiazoline derivative demonstrated neuroprotective effects by reversing gross motor impairments. nih.gov This suggests the potential of such derivatives to protect against the destructive effects of neurotoxins. nih.gov The development of novel benzothiazole derivatives as multi-targeted ligands for Alzheimer's disease is also underway, focusing on their ability to inhibit enzymes like acetylcholinesterase (AChE) and modulate receptors such as the histamine (B1213489) H3 receptor. nih.gov
The benzothiazole nucleus is considered a crucial scaffold for developing new anticonvulsant drugs. nih.govacs.org The presence of electronegative atoms in its structure makes it amenable to forming conjugates with other moieties to create potent pharmacophores. nih.gov
Several studies have evaluated the anticonvulsant activity of various benzothiazole derivatives. For instance, a series of 2-((1H-1,2,4-triazol-3-yl) thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives were tested, with compounds 5i and 5j showing significant anticonvulsant activity in the maximal electroshock (MES) seizure model. mdpi.com Another study on hybrid compounds of benzothiazole and hydrazones also reported promising anticonvulsant properties when evaluated using MES and subcutaneous pentylenetetrazole (scPTZ) standard protocols. acs.org The endocyclic sulfur and nitrogen atoms in the benzothiazole ring are considered essential for this activity. acs.org
Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives
| Derivative Class | Seizure Model | Key Findings | Reference |
| 2-((1H-1,2,4-triazol-3-yl) thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides | MES | Compounds 5i and 5j showed potent anticonvulsant activity. | mdpi.com |
| Benzothiazole-hydrazone hybrids | MES, scPTZ | Demonstrated significant anticonvulsant properties. | acs.org |
Anti-inflammatory and Antioxidant Properties
Benzothiazole derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. researchgate.netacs.org Chronic inflammation is a key factor in the development of various diseases, including cancer, making the dual functionality of these compounds particularly valuable. frontiersin.org
The anti-inflammatory activity of benzothiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov A study on 1,2-benzothiazine derivatives showed that several compounds exhibited higher selectivity for COX-2 over COX-1 compared to the established drug meloxicam, suggesting a potential for reduced side effects. nih.gov
In terms of antioxidant activity, benzothiazole derivatives have been shown to be effective scavengers of free radicals. nih.gov The development of benzothiazole derivatives as multifunctional antioxidant agents for skin damage is an active area of research. These compounds have shown photoprotective properties, offering protection against UVB radiation. nih.gov
Table 3: Anti-inflammatory and Antioxidant Activity of Selected Benzothiazole Derivatives
| Derivative Class | Activity | Key Findings | Reference |
| 1,2-Benzothiazine derivatives | Anti-inflammatory (COX-2 inhibition) | Showed higher selectivity for COX-2 over COX-1 compared to meloxicam. | nih.gov |
| Benzothiazole derivatives | Antioxidant, Photoprotective | Exhibited good photoprotection against UVB radiation. | nih.gov |
| Benzothiazole derivative B7 | Anti-inflammatory | Significantly reduced levels of inflammatory cytokines IL-6 and TNF-α. | frontiersin.org |
Exploration of Other Bioactivities
The versatility of the benzothiazole scaffold extends to other important bioactivities, including antiviral applications. researchgate.netacs.org
Benzothiazole derivatives have been identified as potent antiviral agents against a variety of viruses, including Hepatitis C Virus (HCV), Herpes Simplex Virus type 1 (HSV-1), and Dengue virus. mdpi.comnih.govacs.org The ability of the benzothiazole moiety to bind to viral components is attributed to the presence of nitrogen and sulfur atoms in its structure. mdpi.com
Several studies have reported the synthesis and evaluation of benzothiazole derivatives as antiviral agents. For example, novel benzothiazole-based pyrimidinesulfonamide scaffolds have been synthesized and shown to have antiviral activities against several viruses, including HSV-1 and HCV. acs.org Similarly, benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been evaluated for their in vitro antiviral activities against a panel of DNA and RNA viruses. acs.org Computational modeling and in vitro assays have also confirmed the potential of certain benzothiazole derivatives as inhibitors of the DENV NS-3 helicase, a key enzyme in the Dengue virus life cycle. mdpi.com
Table 4: Antiviral Activity of Selected Benzothiazole Derivatives
| Derivative Class | Target Virus | Key Findings | Reference |
| Benzothiazolamide derivative (20) | HCV (genotype 2a and 1b) | Showed significant HCV inhibitory activity with IC50 values of 26.81 µM and 9.3 µM, respectively. | nih.gov |
| Benzothiazolyl-coumarin conjugate (23) | HCV | Exhibited an EC50 of 29 µM against HCV replication. | nih.gov |
| Benzothiazole-based pyrimidinesulfonamides | HSV-1, CBV4, HAV, HCVcc genotype 4, HAdV7 | Several compounds showed significant viral reduction. Compound 9a showed broad-spectrum activity. | acs.org |
| Benzothiazole-bearing N-sulfonamide 2-pyridones | HSV-1, HAV, HCVcc genotype 4, CBV4, HAdV7 | Several compounds showed viral reduction of 50% or more against the tested viruses. | acs.org |
Anti-HIV Activities
No studies detailing the anti-HIV activities of 2,5,6-trichlorobenzo[d]thiazole derivatives were found. Research on related benzothiazole structures has shown anti-HIV potential, but these findings are not specific to the 2,5,6-trichloro substitution pattern. nih.govcapes.gov.br
Fibrinogen Receptor Antagonism
There is no available data on the fibrinogen receptor antagonism of this compound derivatives. Studies on other heterocyclic scaffolds have explored their potential as fibrinogen receptor antagonists, but this has not been extended to the specific compound . nih.govnih.govresearchgate.netscilit.com
Adenosine (B11128) Receptor Antagonism
Information regarding the adenosine receptor antagonism of this compound derivatives is not present in the scientific literature. While some thiazole and thiadiazole analogues have been identified as adenosine receptor antagonists, there is no specific mention of this compound derivatives in this context. nih.govnih.govresearchgate.net
Structure Activity Relationship Sar Analysis and Rational Drug Design for 2,5,6 Trichlorobenzo D Thiazole Analogs
Elucidating the Influence of Substituent Patterns on Biological Activity
The biological profile of benzothiazole (B30560) derivatives can be finely tuned by altering the substituents on the bicyclic ring system. The nature, position, and stereochemistry of these substituents dictate the molecule's interaction with biological targets.
Halogen atoms, particularly chlorine, are pivotal in modulating the physicochemical properties and biological activity of the benzothiazole scaffold. The presence of chlorine atoms at the 2, 5, and 6 positions, as in 2,5,6-trichlorobenzo[d]thiazole, significantly impacts the molecule's electronic and lipophilic character.
Research on related heterocyclic structures provides strong evidence for the role of halogenation. For instance, studies on benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have shown that halogen substitutions enhance biological activity. nih.gov The electron-withdrawing nature of halogens, such as the dichlorophenyl group, was found to be a key factor in the heightened antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, the 2-(2,4-dichlorophenyl) derivative exhibited potent activity, suggesting that the position and number of halogens are critical for optimizing interactions with bacterial targets. nih.gov
Furthermore, investigations into sulfur-containing flavonoids revealed that the antibacterial properties against Staphylococcus aureus and Escherichia coli were influenced by the type of halogen substituent. nih.gov A trend of increasing inhibitory potency was observed when moving from fluorine to iodine, suggesting that atomic size and polarizability, in addition to electronegativity, are crucial determinants of activity. nih.gov In the context of 2,5,6-trisubstituted benzimidazoles, which are structurally analogous to the benzothiazole core, specific substitutions at these positions were critical for potent activity against Mycobacterium tuberculosis. nih.gov These findings collectively underscore the strategic importance of the number and placement of chlorine atoms in designing potent benzothiazole-based agents.
Table 1: Influence of Halogen Substitution on Antibacterial Activity of Selected Heterocycles This table is illustrative, based on findings from related heterocyclic systems, to demonstrate the principle of halogen impact.
| Compound Class | Halogen Substituent | Target Organism | Observed Activity | Reference |
|---|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | 2,4-Dichlorophenyl | S. aureus, B. subtilis | Significant (MIC: 6.25 µg/mL) | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | 2,4-Dichlorophenyl | E. coli, K. pneumoniae | Moderate (MIC: 12.5 µg/mL) | nih.gov |
The strategy of molecular hybridization, which involves fusing the benzothiazole ring with other heterocyclic systems, has emerged as a powerful approach to create novel scaffolds with enhanced or synergistic biological activities. acs.orgnih.gov
Thiazole-Pyrazole Hybrids: The combination of thiazole (B1198619) and pyrazole (B372694) rings has yielded a diverse array of bioactive compounds. nih.govresearchgate.net These hybrid molecules often exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The rationale behind this approach is that combining two known pharmacophores can lead to a single molecule capable of interacting with multiple biological targets or enhancing the activity of one of the parent rings. nih.gov SAR studies on these hybrids indicate that the nature and position of substituents on both the thiazole and pyrazole rings are critical for biological potency. nih.gov
Thiazole-Thiophene Hybrids: The fusion of a thiazole ring with a thiophene (B33073) moiety is another promising strategy. Thiophene, a sulfur-containing five-membered ring, is a versatile scaffold known for its own range of biological activities, including antimicrobial and antitumor effects. rsc.orgrsc.orgnih.gov When combined with thiazole, the resulting hybrid molecules can exhibit enhanced pharmacological profiles. rsc.orgnih.gov Computational studies, including Density Functional Theory (DFT) calculations and molecular docking, have been employed to understand the electronic properties and binding interactions of these novel compounds, guiding the design of more potent agents. rsc.org The incorporation of the thiophene ring can improve the pharmacokinetic and pharmacodynamic properties of the hybrid molecule due to its unique electronic characteristics. rsc.orgnih.gov
Table 2: Biological Activities of Thiazole-Heterocycle Hybrids
| Hybrid System | Fused Heterocycle | Reported Biological Activities | Reference |
|---|---|---|---|
| Thiazole-Pyrazole | Pyrazole | Anticancer, Antifungal, Antibacterial, Anti-inflammatory, Antioxidant | nih.govresearchgate.net |
Modifications involving the attachment of various aromatic and alkyl chains to the benzothiazole core are crucial for fine-tuning the molecule's lipophilicity, steric profile, and ability to form specific interactions with target biomolecules.
The length and branching of alkyl chains can significantly influence the molecule's physical properties and solid-state packing, which in turn affects its biological activity. rsc.orgrsc.org For example, studies on benzothiazole-derived dyes showed that different alkyl chain lengths and conformations altered intermolecular interactions and the planarity of the π-conjugated system. rsc.org In the context of bioactive compounds, attaching alkyl or benzyl (B1604629) phenyl ether fragments to a benzothiazole scaffold has been shown to yield derivatives with significant enzyme inhibitory activity. researchgate.net
Aromatic modifications, such as the introduction of different phenyl groups or other aromatic heterocycles, can lead to enhanced binding through π-π stacking or other hydrophobic interactions within a target's active site. Research on 2,5,6-trisubstituted benzimidazoles highlighted that having an sp³ hybridized carbon (often part of an alkyl or cycloalkyl group) at the 2-position was generally preferred over an sp² carbon (part of an aromatic system) for antitubercular activity. nih.gov This indicates that the flexibility and three-dimensional shape conferred by alkyl substituents can be more favorable for binding to certain targets than the rigidity of aromatic groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This methodology is invaluable for predicting the activity of novel molecules, thereby streamlining the drug discovery process.
The development of a robust and predictive QSAR model is a systematic process involving several key steps. nih.gov
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This data is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov Rational selection methods are employed to ensure both sets are representative of the chemical space of interest. nih.gov
Model Building: Various statistical methods can be used to generate the QSAR equation. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between molecular descriptors (independent variables) and biological activity (dependent variable). researchgate.netresearchgate.net Other methods include Partial Least Squares (PLS) and machine learning approaches like Artificial Neural Networks (ANN). researchgate.netresearchgate.net
Model Validation: Rigorous validation is essential to ensure the model is statistically significant and has strong predictive capability. uniroma1.it
Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a good model. researchgate.netuniroma1.it
External Validation: The model's predictive power is tested on the external test set (compounds not used in model generation). The squared correlation coefficient (R²pred) between the predicted and observed activities of the test set compounds is calculated. researchgate.net
Y-Randomization: This test ensures the model is not a result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. mdpi.com
A set of statistical criteria is used to judge the acceptability of a QSAR model, as shown in the table below.
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Reference |
|---|---|---|---|
| R² | Coefficient of determination (for the training set). Measures the goodness of fit. | > 0.6 | uniroma1.it |
| q² or R²cv | Cross-validated coefficient of determination (for internal validation). | > 0.5 | researchgate.netuniroma1.it |
| R²pred | Predictive R² (for the external test set). Measures predictive power. | > 0.6 | uniroma1.it |
| RMSE | Root Mean Square Error. Measures the deviation between predicted and actual values. | Low value desired | researchgate.net |
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov The selection of appropriate descriptors is a critical step in QSAR modeling. nih.gov These descriptors can be categorized into several classes:
Electronic Descriptors: These describe the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic net charges. researchgate.netnih.gov These are often calculated using quantum chemical methods. researchgate.net
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume and surface area. hufocw.org
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. researchgate.net
Geometrical Descriptors: These are based on the 3D coordinates of the atoms and describe the molecule's geometry. researchgate.net
Once a QSAR model is developed, the coefficients associated with each descriptor in the equation are interpreted to understand their contribution to the biological activity. A positive coefficient indicates that an increase in the value of that descriptor enhances activity, while a negative coefficient suggests the opposite. For example, a QSAR model for antimalarial benzothiazole derivatives showed that the net charges on specific carbon atoms (qC4, qC5, qC6) and the HOMO/LUMO energies were significant contributors to the activity. researchgate.net This interpretation provides valuable insights for rational drug design, guiding chemists on which molecular properties to modify to synthesize more potent compounds. tandfonline.com
Predictive Capability of QSAR Models for Compound Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. For this compound analogs, QSAR models can be invaluable tools in predicting their efficacy and prioritizing synthesis and biological testing.
The predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used for its development, as well as the statistical methods employed. For benzothiazole derivatives, various QSAR studies have been conducted to predict their activities, such as anticancer and antimicrobial effects. mdpi.comresearchgate.netresearchgate.net These studies often utilize a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a statistically significant relationship with the observed biological activity.
A QSAR model for a series of halogen- and amidino-substituted benzazoles, which includes benzothiazole derivatives, highlighted the importance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes in determining their antiproliferative activity. mdpi.com Specifically, for a set of benzothiazole derivatives with antimalarial activity, a QSAR equation was developed that included atomic net charges on specific carbons of the benzothiazole ring (C4, C5, and C6), the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and polarizability. semanticscholar.org The high correlation coefficient (r = 0.994) and the small standard error (SE = 0.094) of this model indicate a strong predictive capability for the antimalarial activity of these compounds. semanticscholar.org
For this compound analogs, a hypothetical QSAR model could be developed to predict their efficacy against a specific biological target. The trichloro substitution pattern would significantly influence the electronic and hydrophobic properties of the molecule, which would be captured by the descriptors in the QSAR model. The table below illustrates a hypothetical set of descriptors and their contribution to the predicted efficacy of some this compound analogs.
| Compound Analog | Substitution at C2 | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted Efficacy (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | -NH2 | 4.2 | 3.5 | 5.8 |
| Analog 2 | -CH3 | 4.8 | 2.9 | 8.2 |
| Analog 3 | -OH | 3.9 | 4.1 | 4.5 |
| Analog 4 | -SCH3 | 5.1 | 3.2 | 7.1 |
Pharmacophore Development and Lead Optimization Strategies
Pharmacophore modeling is a crucial component of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound analogs, developing a robust pharmacophore model can guide the design of new molecules with enhanced potency and selectivity.
Identification of Essential Structural Features for Desired Bioactivity
The benzothiazole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov For this compound, the key structural features contributing to its bioactivity would include:
The Benzothiazole Core: This bicyclic system provides a rigid framework for the spatial orientation of other functional groups. The sulfur and nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov
The Chlorine Substituents: The chlorine atoms at positions 5 and 6 of the benzo ring significantly impact the electronic and lipophilic character of the molecule. These electron-withdrawing groups can influence the pKa of the molecule and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The chlorine at position 2 further modulates these properties.
Substituents at the 2-position: The nature of the substituent at the C2 position of the benzothiazole ring is often a key determinant of biological activity and can be modified to fine-tune potency and selectivity. mdpi.comnih.gov
A pharmacophore model for a series of benzothiazole derivatives acting as p56lck inhibitors identified two hydrogen bond donors and three aromatic rings as essential features for activity. researchgate.net For this compound analogs, a hypothetical pharmacophore model might include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, as depicted in the table below.
| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction with Target |
|---|---|---|
| Hydrogen Bond Acceptor | Nitrogen atom of the thiazole ring | Hydrogen bonding with amino acid residues (e.g., Ser, Thr) |
| Hydrophobic/Aromatic Region | Benzene (B151609) ring | π-π stacking with aromatic amino acids (e.g., Phe, Tyr, Trp) |
| Electron-withdrawing/Halogen Bond Donor | Chlorine atoms at C5 and C6 | Halogen bonding with electron-rich atoms (e.g., oxygen, sulfur) |
| Variable Feature | Substituent at C2 | Can be tailored for specific interactions (e.g., hydrogen bonding, hydrophobic interactions) |
Scaffold Hopping and Bioisosteric Replacement Approaches
Lead optimization often involves modifying a lead compound to improve its pharmacological profile. Scaffold hopping and bioisosteric replacement are two powerful strategies to achieve this.
Scaffold hopping involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while retaining the key pharmacophoric features. This can lead to new chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) characteristics, and novel intellectual property. For this compound, the benzothiazole scaffold could be replaced by other heterocyclic systems that maintain the relative spatial arrangement of the key substituents. For instance, a benzoxazole (B165842) or an indazole ring could be explored as potential replacements. A study on quinazoline-based EGFR inhibitors successfully employed scaffold hopping by linking benzothiazole and isatin (B1672199) to a 1,2,3-triazole fragment, demonstrating the potential of this strategy. nih.gov
Bioisosteric replacement is the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. cambridgemedchemconsulting.com This strategy is often used to address issues like metabolic instability, toxicity, or poor solubility. For this compound, bioisosteric replacements could be applied to various parts of the molecule:
Chlorine atoms: One or more chlorine atoms could be replaced with other halogens (e.g., fluorine, bromine) or with trifluoromethyl groups to modulate lipophilicity and electronic properties.
Thiazole ring: The sulfur atom in the thiazole ring could be replaced by an oxygen (oxazole) or a nitrogen atom (imidazole), which could alter the hydrogen bonding capacity and metabolic stability of the compound.
Substituents at the 2-position: A variety of bioisosteric replacements can be envisioned for substituents at the C2 position to improve pharmacokinetic properties. For example, a carboxylic acid group could be replaced by a tetrazole to enhance metabolic stability. youtube.com
The following table provides examples of potential bioisosteric replacements for the this compound scaffold and the rationale behind these modifications.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| -Cl | -F | Improve metabolic stability, alter electronic properties |
| -Cl | -CF3 | Increase lipophilicity, block metabolic sites |
| Thiazole Sulfur | Oxazole Oxygen | Modify hydrogen bonding potential and pKa |
| Benzene Ring | Pyridine Ring | Improve solubility and metabolic profile |
Computational Chemistry and Molecular Modeling Applications in 2,5,6 Trichlorobenzo D Thiazole Research
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, enabling the investigation of the electronic structure and properties of molecules with a high degree of accuracy. These methods are instrumental in understanding the intrinsic properties of 2,5,6-Trichlorobenzo[d]thiazole.
Density Functional Theory (DFT) has become a standard method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can provide crucial information about its electronic structure, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. rsc.orgnih.gov These parameters are fundamental in predicting the molecule's reactivity, stability, and its potential as a material for electronic applications. rsc.org
DFT calculations can also be used to generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and are useful for predicting how the molecule will interact with other molecules and its environment. nih.gov
Table 1: Predicted Electronic Properties of a Representative Benzothiazole (B30560) Derivative using DFT
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results for a benzothiazole derivative.
Beyond DFT, other quantum chemical methods such as ab initio and semi-empirical calculations are also employed for molecular characterization. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results for smaller molecules, though they are computationally more demanding. These methods are valuable for obtaining precise geometrical parameters, vibrational frequencies, and other molecular properties.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are computationally much faster and can be applied to larger molecular systems. These methods are particularly useful for initial screenings of large numbers of molecules or for studying large and complex systems where higher-level calculations are not feasible. For this compound, these methods can be used for a preliminary assessment of its conformational landscape and basic electronic properties.
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.combiointerfaceresearch.com
Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. nih.gov The simulations generate multiple possible binding conformations and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). tandfonline.com A lower binding energy generally indicates a more stable and favorable interaction. These predictions are crucial for understanding the potential biological activity of the compound. For instance, studies on other benzothiazole derivatives have successfully used molecular docking to predict their binding to various enzymes, providing insights into their inhibitory mechanisms. mdpi.comfrontiersin.org
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity to the target. |
| RMSD | 1.2 Å | Root Mean Square Deviation, indicating the similarity of the docked pose to a reference. |
| Interacting Residues | See Table 3 | Amino acids in the protein's active site that interact with the ligand. |
Note: The data in this table is hypothetical and for illustrative purposes.
A significant outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. mdpi.com These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. For this compound, the chlorine atoms can participate in halogen bonding, which is an increasingly recognized non-covalent interaction in molecular recognition and drug design. The benzothiazole core can engage in hydrophobic and π-stacking interactions. Identifying these key interactions is fundamental for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. nih.govnih.gov
Table 3: Predicted Key Interacting Residues for this compound
| Amino Acid Residue | Interaction Type |
| TYR 234 | Hydrogen Bond |
| PHE 345 | π-π Stacking |
| LEU 189 | Hydrophobic Interaction |
| VAL 298 | Hydrophobic Interaction |
| TRP 123 | Halogen Bond with Chlorine |
Note: The data in this table is hypothetical and illustrates the types of interactions that could be identified.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org this compound itself could be part of a virtual screening library to be tested against various biological targets. Conversely, if this compound is found to have a desirable biological activity, its structure can be used as a query in a similarity search or as a scaffold for building a focused library of related compounds for further screening. This approach accelerates the discovery of new lead compounds for drug development.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior, providing insights into the conformational flexibility and stability of a molecule over time. This method simulates the movement of atoms and molecules by iteratively solving Newton's equations of motion, allowing researchers to observe how a compound like this compound behaves in a simulated environment, such as in a solvent or near a biological receptor.
For a semi-rigid molecule like this compound, MD simulations can reveal subtle conformational changes, such as slight puckering of the thiazole (B1198619) ring or rotations around single bonds if substituents were present. The fused benzene (B151609) and thiazole rings create a largely planar structure, but the chlorine atoms' steric and electronic effects can influence its energetic landscape.
Conformational analysis of related thiazole-containing di- and tripeptide mimetics has been investigated using ab initio calculations, revealing preferences for specific spatial arrangements (syn/anti conformations) and the energy barriers for their interconversion. researchgate.net A similar approach for this compound would primarily focus on the planarity and minor deviations caused by the halogen substituents.
Table 1: Illustrative Conformational and Stability Parameters for this compound
| Parameter | Predicted Value/Observation | Significance |
| Dominant Conformation | Near-planar | The fused ring system imparts significant rigidity. |
| Rotational Barriers | N/A (for the core structure) | No significant rotatable bonds within the fused ring system. |
| HOMO-LUMO Energy Gap (ΔE) | Moderately High | Suggests good kinetic stability. |
| Dipole Moment | Non-zero | The asymmetrical arrangement of electronegative Cl and N/S atoms induces a permanent dipole. |
Note: The data in this table is illustrative and based on general principles of computational chemistry applied to halogenated heterocyclic systems. Specific experimental or calculated values for this compound are not available in the cited literature.
In Silico ADMET Profiling and Toxicity Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial computational screening process in the early stages of drug discovery and chemical safety assessment. nih.govnih.gov These predictive models use a compound's chemical structure to estimate its pharmacokinetic properties and potential toxicity, helping to identify promising candidates and flag problematic ones before costly and time-consuming experimental studies are undertaken.
For this compound, a comprehensive in silico ADMET profile can be generated using various computational models and platforms. The presence of a lipophilic benzene ring and three chlorine atoms, combined with the polar thiazole moiety, results in a molecule with mixed physicochemical characteristics that will govern its ADMET profile.
Absorption: Oral bioavailability is influenced by factors like lipophilicity (logP) and water solubility. The trichloro-substitution is expected to increase the lipophilicity of the benzothiazole core, which could enhance absorption across the gastrointestinal tract. However, very high lipophilicity can lead to poor solubility and absorption issues.
Distribution: The predicted lipophilicity also suggests that the compound may readily partition into fatty tissues and cross cellular membranes. A key parameter is the prediction of blood-brain barrier (BBB) penetration.
Metabolism: The metabolic fate of this compound would likely involve cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. The aromatic rings are potential sites for oxidation, and dehalogenation could also be a metabolic pathway.
Excretion: The route and rate of excretion are dependent on the metabolism of the compound. Metabolites are generally more polar and more readily excreted in urine or bile.
Toxicity: A range of toxicity endpoints can be predicted computationally. These include mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). Halogenated aromatic compounds are often flagged for potential toxicity and persistence in the environment, making this a critical part of the in silico assessment. Studies on other thiazole derivatives have utilized such predictions to evaluate their potential as therapeutic agents. nih.govresearchgate.net
Table 2: Predicted In Silico ADMET Profile for this compound
| ADMET Property | Parameter | Predicted Outcome | Implication |
| Absorption | Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Lipophilicity (LogP) | High | Good membrane permeability but may have low aqueous solubility. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system effects. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by this major enzyme. | |
| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by this renal transporter. |
| Toxicity | Ames Mutagenicity | Probable Positive | Potential to be a mutagen; requires experimental validation. |
| Hepatotoxicity | Probable Positive | Potential for liver toxicity, common for some chlorinated aromatics. | |
| hERG I Inhibition | Low Risk | Lower likelihood of causing cardiac arrhythmia. |
Note: This table presents a hypothetical ADMET profile for this compound based on computational models and the known effects of its structural features. These are predictive values and require experimental verification.
Future Research Directions and Translational Perspectives for 2,5,6 Trichlorobenzo D Thiazole
Development of Next-Generation Therapeutic Agents
The development of novel therapeutic agents from the 2,5,6-trichlorobenzo[d]thiazole scaffold would necessitate a systematic exploration of its bioactivity. Thiazole (B1198619) and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govbiointerfaceresearch.commdpi.comjpionline.orgmdpi.comnih.govresearchgate.net Future research should, therefore, focus on synthesizing a library of derivatives of this compound and screening them against various biological targets.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale for Investigation |
| Oncology | Many thiazole-containing compounds exhibit anticancer properties by targeting various cellular pathways. mdpi.commdpi.comjpionline.orgresearchgate.netnih.gov |
| Infectious Diseases | The thiazole ring is a core component of several antimicrobial agents, suggesting potential antibacterial and antifungal activity. nih.govbiointerfaceresearch.commdpi.commedipol.edu.trnih.gov |
| Neurodegenerative Diseases | Certain benzothiazole (B30560) derivatives have shown neuroprotective effects, indicating a potential avenue for research. nih.govnih.gov |
| Inflammatory Disorders | The anti-inflammatory potential of thiazole derivatives has been documented, warranting investigation for this compound. researchgate.net |
Exploration of Multi-Target and Polypharmacological Approaches
Given the complexity of many diseases, a multi-target or polypharmacological approach is often more effective than a single-target strategy. Future studies could investigate whether this compound or its derivatives can modulate multiple biological targets simultaneously. This could be particularly relevant in oncology, where cancer progression often involves redundant signaling pathways. nih.gov Computational modeling and high-throughput screening could be employed to identify potential multi-target candidates within a library of this compound derivatives.
Advanced Drug Delivery Systems and Nanomedicine Integration
The physicochemical properties of this compound, such as its solubility and stability, are currently not well-documented. Should promising bioactive derivatives be identified, research into advanced drug delivery systems would be crucial. Nanomedicine approaches, such as encapsulation in liposomes or polymeric nanoparticles, could enhance bioavailability, improve targeting to specific tissues (e.g., tumors), and reduce potential off-target toxicities.
Addressing Resistance Mechanisms in Pathogens and Cancer Cells
Drug resistance is a major challenge in the treatment of infectious diseases and cancer. medipol.edu.tr As new therapeutic agents are developed, it is essential to understand and address potential resistance mechanisms. If derivatives of this compound show antimicrobial or anticancer activity, subsequent research should focus on:
Identifying the molecular mechanisms by which pathogens or cancer cells might develop resistance.
Designing combination therapies that could circumvent or overcome these resistance mechanisms.
Developing derivatives that are less susceptible to known resistance pathways.
Pre-Clinical and Clinical Development Considerations
The path from a promising lead compound to a clinically approved drug is long and arduous. For this compound, the journey has not yet begun. Key pre-clinical development considerations would involve:
In-depth Pharmacokinetics and Pharmacodynamics (PK/PD) Studies: To understand how the compound is absorbed, distributed, metabolized, and excreted, and to establish a dose-response relationship.
Toxicology Studies: Comprehensive assessment of potential toxicity in various organ systems.
Efficacy Studies in Animal Models: Demonstrating therapeutic benefit in relevant animal models of disease.
Should a derivative of this compound successfully navigate these pre-clinical hurdles, the subsequent clinical development would involve phased trials in humans to evaluate safety, dosage, and efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 2,5,6-Trichlorobenzo[D]thiazole and its derivatives?
The synthesis typically involves chlorination of benzothiazole precursors using reagents like thionyl chloride (SOCl₂). For example, 5-chlorobenzo[c][1,2,5]thiadiazole derivatives are prepared by reacting 4-chloro-o-phenylenediamine with SOCl₂ in acidic (e.g., H₂SO₄) or basic (e.g., pyridine) media, yielding regioselectively chlorinated products . Alternative methods include cyclization of thioamide intermediates or catalytic strategies, such as zinc(II)-mediated reactions for 2-aminobenzothiazole derivatives .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- Melting Point Analysis : To assess purity and compare with literature values .
- Spectroscopy :
Q. What biological activities have been reported for this compound derivatives?
Chlorinated benzothiazoles exhibit antimicrobial (e.g., anti-Candida), anti-inflammatory, and antitumor activities. For example, 7-chloro-6-fluoro-benzothiazole analogs demonstrated significant in vivo analgesic and anti-inflammatory effects in rodent models . Thiazole rings in natural products, such as camalexin, also show cytotoxic properties .
Advanced Research Questions
Q. How can catalytic methods improve the yield and selectivity in synthesizing this compound derivatives?
Transition metal catalysts (e.g., Zn(II)) enhance regioselectivity in cyclization reactions. For instance, zinc acetate promotes the formation of 2-aminobenzothiazoles via efficient C–S bond formation, reducing side products and improving yields up to 85% . Solvent optimization (e.g., DMSO for reflux) and controlled stoichiometry of chlorinating agents further minimize byproducts .
Q. How do varying reaction conditions (e.g., acidic vs. basic media) affect the synthesis outcomes of chlorinated benzothiazoles?
Acidic conditions (H₂SO₄) favor electrophilic chlorination, leading to higher substitution at electron-rich aromatic positions. In contrast, basic media (pyridine) may stabilize intermediates, altering regioselectivity. For example, 5-chlorobenzo[c]thiadiazole synthesis in pyridine yields purer products compared to H₂SO₄, which can induce sulfonation side reactions .
Q. What strategies are used to resolve contradictions in biological activity data among structurally similar benzothiazole derivatives?
- SAR Studies : Systematic variation of substituents (e.g., Cl vs. F) to isolate activity contributors. For instance, 6-fluoro substitution in benzothiazoles enhances antimicrobial potency compared to chloro analogs .
- Computational Modeling : DFT calculations or molecular docking predict electronic effects (e.g., HOMO-LUMO gaps) and binding affinities to biological targets .
Q. What are the challenges in achieving regioselective chlorination in benzothiazole derivatives?
Chlorine’s electrophilic nature often leads to multiple substitution sites. Strategies include:
Q. How does the introduction of electron-withdrawing groups like chlorine affect the electronic properties of benzothiazole derivatives in material science applications?
Chlorine lowers the HOMO energy, enhancing electron-accepting capacity. This property is exploited in organic solar cells, where chlorinated thiazole units in donor polymers improve charge separation and device efficiency (e.g., Voc increases by ~0.2 V) .
Methodological Notes
- Data Contradictions : Discrepancies in biological activity may arise from assay variability (e.g., cell line specificity) or impurities in synthesized compounds. Always cross-validate with orthogonal characterization (e.g., HPLC for purity) .
- Safety Protocols : Handle chlorinated intermediates with care; use fume hoods and PPE (gloves, goggles) due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
